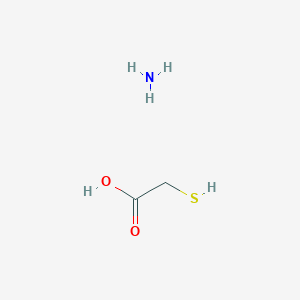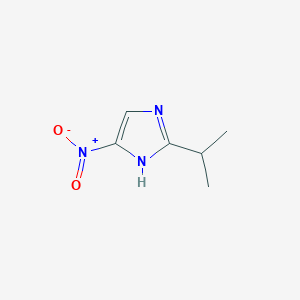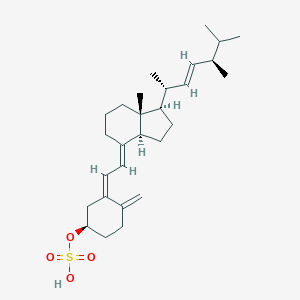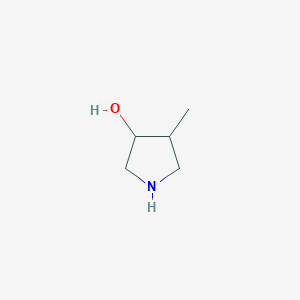
(2R)-2-Hydroxy-2-phenylacetic acid;(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and spectral data .Scientific Research Applications
1. Chemoenzymatic Synthesis:
- The compound (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of 5-hydroxytryptamine receptor agonist 8-OH-DPAT, has been synthesized through a chemoenzymatic protocol from 1-methoxynaphthalene (Orsini et al., 2002).
2. Synthesis of Dopaminergic Compounds:
- An alternative synthesis method for dopaminergic compound 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine was developed, highlighting its biological activity and potential pharmaceutical applications (Öztaşkın et al., 2011).
- The synthesis of dopaminergic analogs of tetrahydronaphthalene, exploring their potential in mimicking dopamine receptor activity, was reported. One such compound, 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, was notably potent (Mcdermed et al., 1976).
3. Enantioselective Synthesis:
- The rapid development of an enantioselective synthesis for (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a compound with potential in asymmetric synthesis, was described (Ainge et al., 2003).
4. Enzymatic Kinetic Resolution:
- A study explored the enzymatic kinetic resolution of racemic amines, such as those derived from tetrahydronaphthalene, using modified acetic acid esters as acylating agents, highlighting their potential in stereo-selective synthesis (Olah et al., 2018).
5. Synthesis of Vic-Amino Alcohols and Vic-Diamines:
- The synthesis of enantiopure vic-amino alcohols and vic-diamines from dihydronaphthalene was achieved, demonstrating the versatility of these compounds in synthesizing bioactive molecules (Orsini et al., 2001).
6. Study of Beta-Adrenoceptor-Mediated Effects:
- Research showed that beta3-adrenoceptor agonists, including compounds derived from tetrahydronaphthalene, modulate human colonic motility, suggesting their potential therapeutic application in gastrointestinal disorders (Bardou et al., 1998).
7. Synthesis of Beta-Amyloid Aggregation Inhibitors:
- A concise synthesis was developed for a beta-amyloid(1-42) aggregation inhibitor, derived from tetrahydronaphthalene, indicating its potential use in Alzheimer's disease treatment (Parker et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-hydroxy-2-phenylacetic acid;(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.C8H8O3/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11;9-7(8(10)11)6-4-2-1-3-5-6/h3,5,7,10H,2,4,6,12H2,1H3;1-5,7,9H,(H,10,11)/t10-;7-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRJRKOMQPHFKT-RLJYASMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)N)C=C1.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@@H](C2)N)C=C1.C1=CC=C(C=C1)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Hydroxy-2-phenylacetic acid;(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)






![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)




![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)